Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
Overview
Description
Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is commonly used in various applications due to its surfactant properties. This compound is known for its ability to act as a detergent, disinfectant, and antiseptic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride typically involves the reaction of dimethylamine with benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Dimethylamine and benzyl chloride.
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated and purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained in the form of a crystalline solid or concentrated solution.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out using sodium or potassium salts of the desired anion.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted quaternary ammonium salts.
Scientific Research Applications
Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: This compound is employed in cell culture studies as a disinfectant.
Medicine: It is used in the formulation of antiseptic solutions and disinfectants.
Industry: It is utilized in the production of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as a disinfectant and antiseptic. The molecular targets include phospholipids and proteins in the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- Benzenaminium, 2-hydroxy-N,N,N-trimethyl-, chloride
- Benzenaminium, N,N-dimethyl-, chloride
- Benzenaminium, N-(2-hydroxyethyl)-N-methyl-, chloride
Uniqueness
Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is unique due to its specific structure, which imparts distinct surfactant properties. The presence of the hydroxyethyl group enhances its solubility and effectiveness as a detergent and disinfectant compared to other similar compounds.
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-phenylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO.ClH/c1-11(2,8-9-12)10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUNFALQLFGMQK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)C1=CC=CC=C1.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50762848 | |
Record name | N-(2-Hydroxyethyl)-N,N-dimethylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50762848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108864-29-5 | |
Record name | N-(2-Hydroxyethyl)-N,N-dimethylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50762848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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